4-(4-Bromobenzoyl)-8-methyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid
Description
4-(4-Bromobenzoyl)-8-methyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid is a spirocyclic compound featuring a 1-oxa-4-azaspiro[4.5]decane core substituted with a 4-bromobenzoyl group at position 4 and a methyl group at position 6. The bromine atom on the benzoyl ring contributes to its molecular weight (estimated ~354.2 g/mol) and enhances lipophilicity compared to lighter halogen analogs. This compound is of interest in medicinal chemistry, particularly in structure-activity relationship (SAR) studies for drug discovery .
Properties
IUPAC Name |
4-(4-bromobenzoyl)-8-methyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20BrNO4/c1-11-6-8-17(9-7-11)19(14(10-23-17)16(21)22)15(20)12-2-4-13(18)5-3-12/h2-5,11,14H,6-10H2,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNTRBAWKVHWQPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(CC1)N(C(CO2)C(=O)O)C(=O)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20BrNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-(4-Bromobenzoyl)-8-methyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid involves several steps, starting with the formation of the spirocyclic core. The synthetic route typically includes the following steps:
Formation of the spirocyclic core: This is achieved through a cyclization reaction involving appropriate precursors.
Introduction of the bromobenzoyl group: This step involves the bromination of a benzoyl precursor followed by its attachment to the spirocyclic core.
Chemical Reactions Analysis
4-(4-Bromobenzoyl)-8-methyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromobenzoyl group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its functional groups and overall structure.
Common reagents used in these reactions include strong acids, bases, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
4-(4-Bromobenzoyl)-8-methyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid is utilized in various scientific research fields, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reference standard in analytical chemistry.
Biology: The compound is studied for its potential biological activities, including its interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, although it is not yet approved for clinical use.
Mechanism of Action
The mechanism of action of 4-(4-Bromobenzoyl)-8-methyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to certain proteins or enzymes, potentially modulating their activity. The exact molecular pathways involved are still under investigation, but it is believed to affect various signaling pathways within cells .
Comparison with Similar Compounds
Comparison with Structural Analogs
Halogen-Substituted Derivatives
Table 1: Key Halogen-Substituted Analogs
Analysis :
Non-Halogen-Substituted Analogs
Table 2: Derivatives with Non-Halogen Substituents
Analysis :
Structural Variants with Modified Spiro Cores
Table 3: Modified Spiro Core Derivatives
Biological Activity
4-(4-Bromobenzoyl)-8-methyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid is a complex organic compound notable for its unique spirocyclic structure and the presence of functional groups that may influence its biological activity. This compound, with a molecular formula of C17H20BrNO4, has garnered attention in medicinal chemistry due to its potential applications in pharmacology, particularly in antibacterial and anticancer activities.
Structural Characteristics
The compound features a spirocyclic framework characterized by the following:
- Molecular Weight : Approximately 382.25 g/mol.
- Functional Groups : Contains a carboxylic acid group, which contributes to its acidic properties, and a bromobenzoyl moiety that may enhance its reactivity and biological interactions.
Antibacterial Activity
Research indicates that compounds with similar structural features to 4-(4-Bromobenzoyl)-8-methyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid can exhibit significant antibacterial properties. Spirocyclic tazobactams, for instance, are known to inhibit beta-lactamase enzymes produced by certain bacteria. This inhibition can enhance the efficacy of beta-lactam antibiotics by preventing bacterial resistance mechanisms .
| Compound Name | CAS Number | Antibacterial Activity |
|---|---|---|
| 4-(2-Bromobenzoyl)-8-methyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid | 1326810-19-8 | Moderate activity against gram-positive bacteria |
| 8-Methyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid | Not specified | Base structure for comparison |
| 4-(3-Fluorobenzoyl)-8-methyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid | Not specified | Examined for halogen effects on activity |
Anticancer Activity
Preliminary studies suggest potential anticancer properties for this compound class. For example, similar derivatives have shown cytotoxic effects against various cancer cell lines, including HepG2 and HeLa cells. The mechanism often involves interaction with specific cellular pathways or enzymes that are crucial for cancer cell survival .
In vitro studies have indicated that certain derivatives exhibit IC50 values comparable to established anticancer agents like doxorubicin, suggesting that the bromobenzoyl substitution may enhance the anticancer efficacy of these compounds .
Case Studies and Research Findings
- Inhibition Studies : A comparative study evaluated the antibacterial activities of various spirocyclic compounds against common bacterial strains using the microbroth dilution method. Results indicated that compounds with carboxylic acid functionalities demonstrated enhanced antibacterial effects, particularly against gram-positive bacteria .
- Cytotoxicity Assays : In vitro assays using MTT methods revealed that several derivatives of spirocyclic compounds exhibited potent cytotoxicity against cancer cell lines while showing minimal toxicity to normal cells. This selectivity is crucial for developing effective anticancer therapies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
